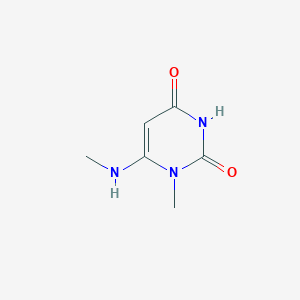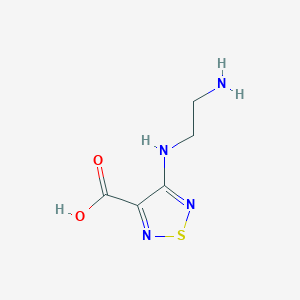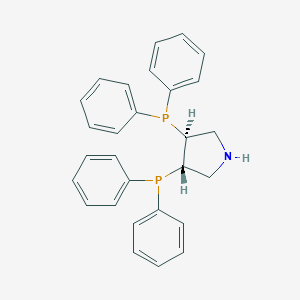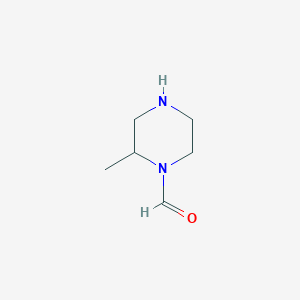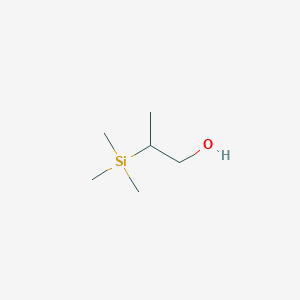
2-Trimethylsilyl-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trimethylsilyl-1-propanol (TMS-propanol) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMS-propanol is a versatile compound that has been used in the synthesis of various organic compounds, and its unique properties make it an ideal candidate for scientific research.
Mechanism Of Action
The mechanism of action of 2-Trimethylsilyl-1-propanol is not well understood. However, it is believed that 2-Trimethylsilyl-1-propanol acts as a Lewis acid, which can coordinate with a variety of nucleophiles. 2-Trimethylsilyl-1-propanol can also act as a hydrogen bond donor, which can facilitate various reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Trimethylsilyl-1-propanol are not well studied. However, 2-Trimethylsilyl-1-propanol has been shown to have low toxicity and is considered safe for use in scientific research.
Advantages And Limitations For Lab Experiments
2-Trimethylsilyl-1-propanol has several advantages for laboratory experiments, including its high reactivity, low toxicity, and ease of use. However, 2-Trimethylsilyl-1-propanol can be expensive, and its synthesis can be challenging.
Future Directions
There are several future directions for the use of 2-Trimethylsilyl-1-propanol in scientific research. One potential application is in the synthesis of new pharmaceuticals and natural products. 2-Trimethylsilyl-1-propanol can also be used as a reagent in the development of new organic reactions. Additionally, 2-Trimethylsilyl-1-propanol can be used as a tool to study the mechanism of various organic reactions. Further research is needed to fully understand the potential applications of 2-Trimethylsilyl-1-propanol in scientific research.
Conclusion:
In conclusion, 2-Trimethylsilyl-1-propanol is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-Trimethylsilyl-1-propanol has been used in the synthesis of various organic compounds, and its unique properties make it an ideal candidate for scientific research. Further research is needed to fully understand the potential applications of 2-Trimethylsilyl-1-propanol in scientific research.
Synthesis Methods
The synthesis of 2-Trimethylsilyl-1-propanol can be achieved through various methods, including the reaction of trimethylsilyl chloride with propanol in the presence of a base. Another method involves the reaction of trimethylsilyl trifluoromethanesulfonate with propanol in the presence of a base. The yield of 2-Trimethylsilyl-1-propanol can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
2-Trimethylsilyl-1-propanol has been widely used in scientific research due to its unique properties. It is a versatile compound that can be used as a reagent in various organic reactions. 2-Trimethylsilyl-1-propanol has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products.
properties
CAS RN |
145428-83-7 |
|---|---|
Product Name |
2-Trimethylsilyl-1-propanol |
Molecular Formula |
C6H16OSi |
Molecular Weight |
132.28 g/mol |
IUPAC Name |
2-trimethylsilylpropan-1-ol |
InChI |
InChI=1S/C6H16OSi/c1-6(5-7)8(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
DXICVLABVQYHKX-UHFFFAOYSA-N |
SMILES |
CC(CO)[Si](C)(C)C |
Canonical SMILES |
CC(CO)[Si](C)(C)C |
synonyms |
2-TMS-1-PR 2-trimethylsilyl-1-propanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



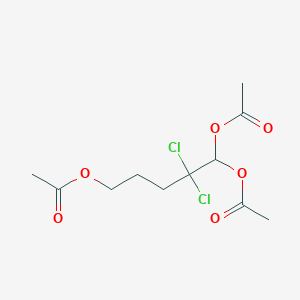
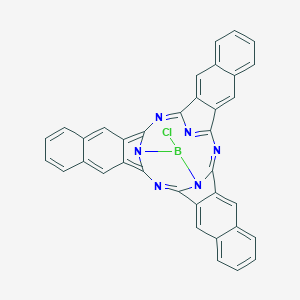
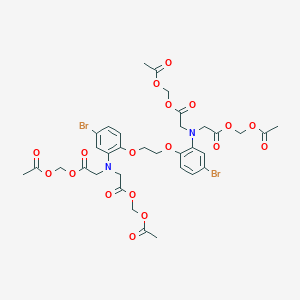
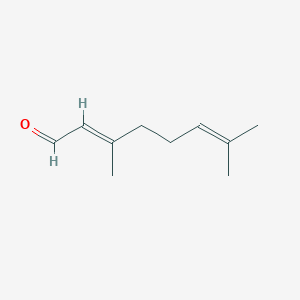
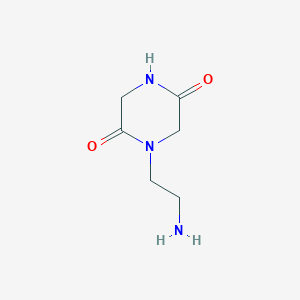
![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B115422.png)
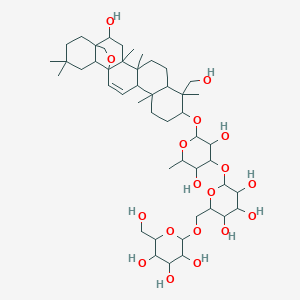
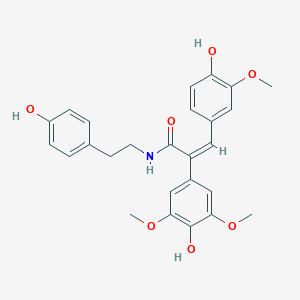
![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)

